4-Amino-5-iodonicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
4-amino-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5IN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
ORCJNHMMHINXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 5 Iodonicotinic Acid and Its Derivatives
Strategies for Introducing the Amino Functionality
The placement of an amino group on the pyridine (B92270) ring can be accomplished through several distinct chemical strategies, each with its own advantages.
One of the most fundamental methods for forming a carbon-nitrogen bond on a pyridine ring is through nucleophilic aromatic substitution (SNAr). matanginicollege.ac.inbyjus.com This approach typically involves the displacement of a halide leaving group from an electron-deficient pyridine ring by a nitrogen nucleophile. matanginicollege.ac.in For the synthesis of 4-aminonicotinic acid derivatives, a 4-halonicotinic acid, such as 4-chloronicotinic acid, serves as the substrate. The carboxylic acid group at C-3 helps to activate the ring towards nucleophilic attack. The reaction with an ammonia (B1221849) source or a protected amine can yield the desired 4-amino product.
In recent years, metal-catalyzed cross-coupling reactions have become exceptionally important for C-N bond formation. nbu.ac.in The Buchwald-Hartwig amination, a palladium-catalyzed process, is a powerful tool for coupling aryl halides with amines and has been successfully applied to halopyridines. nbu.ac.in Similarly, copper-catalyzed amination reactions offer an alternative, often under milder conditions. rsc.org These methods are advantageous for their broad substrate scope and high efficiency, even with less reactive halo-pyridines. nbu.ac.inresearchgate.net
Table 1: Examples of Catalytic Systems for Amination of Halopyridines
| Catalyst System | Halopyridine Substrate | Amine Source | Conditions | Reference |
|---|---|---|---|---|
| Palladium / Ligand | Bromo or Chloro-pyridines | Various amines | Base (e.g., NaOtBu), Solvent (e.g., Toluene) | nbu.ac.in |
| Copper(I) Iodide | Iodo-pyridines | Nitrogen Nucleophiles | Ligand (e.g., diamine), Solvent (e.g., Dioxane) | gla.ac.ukfrontiersin.org |
| Copper-based | Chloro-pyridines | Various amines | Microwave-assisted, solvent- and ligand-free | rsc.org |
While direct electrophilic amination of an unactivated pyridine ring is challenging, the introduction of a precursor group via electrophilic aromatic substitution is a common and effective strategy. wikipedia.org The most prevalent of these methods involves the nitration of the pyridine ring to introduce a nitro group, which is a powerful electron-withdrawing group. This nitro group can then be readily reduced to the desired amino functionality using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
An alternative route to 4-aminonicotinic acid involves a multi-step sequence starting from isoquinoline (B145761). researchgate.net In this process, isoquinoline is oxidized to form 3,4-pyridinedicarboxylic acid. researchgate.net This diacid is converted to the corresponding anhydride (B1165640), which then undergoes ammonolysis to form a phthalamic acid-like intermediate. researchgate.net A subsequent Hofmann rearrangement introduces the amino group at the C-4 position, yielding 4-aminonicotinic acid. researchgate.net This pathway exemplifies the use of a structural rearrangement to install an amino group precursor.
Table 2: Strategies Involving Amino Group Precursors
| Precursor Group | Method of Introduction | Conversion to Amino Group | Starting Material Example | Reference |
|---|---|---|---|---|
| Nitro Group (-NO₂) | Electrophilic Nitration | Reduction (e.g., H₂/Pd, Sn/HCl) | Nicotinic Acid | researchgate.net |
| Carboxamide | Hofmann Rearrangement | Base (e.g., NaOBr) | 3,4-Pyridinedicarboxylic Anhydride | researchgate.net |
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules, such as substituted aminopyridines, in a single synthetic operation. mdpi.comsemanticscholar.org These reactions combine three or more starting materials in a one-pot process, rapidly building molecular complexity. mdpi.comrsc.org Various MCRs have been developed for the synthesis of 2-aminopyridine (B139424) scaffolds. mdpi.comsemanticscholar.orgrsc.org For instance, a four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can produce highly functionalized 2-aminopyridines without the need for a catalyst. mdpi.comsemanticscholar.org While these methods may not directly yield 4-Amino-5-iodonicotinic acid, they represent a powerful approach for generating diverse libraries of aminopyridine derivatives by systematically varying the starting components.
Table 3: General Scheme for a Four-Component Synthesis of 2-Aminopyridines mdpi.comsemanticscholar.org
| Component 1 | Component 2 | Component 3 | Component 4 | Product |
|---|---|---|---|---|
| Ketone (e.g., Acetophenone) | Active Methylene Compound (e.g., Malononitrile) | Aldehyde (e.g., Benzaldehyde) | Ammonia Source (e.g., Ammonium Carbonate) | Substituted 2-Aminopyridine |
Approaches for Site-Specific Iodination of Nicotinic Acid Scaffolds
The introduction of an iodine atom at a specific position on the nicotinic acid framework is crucial for the synthesis of the target compound. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the pyridine ring.
Direct electrophilic iodination is a feasible route for introducing iodine onto an activated aromatic ring. rsc.org In the case of 4-aminonicotinic acid, the amino group at the C-4 position is a strong activating group that directs electrophilic substitution to the ortho positions (C-3 and C-5). The C-3 position is already occupied by the deactivating carboxylic acid group, thus sterically and electronically favoring iodination at the C-5 position.
The reaction typically employs molecular iodine (I₂) in the presence of a strong oxidizing agent. rsc.orgrsc.org The role of the oxidizing agent (e.g., nitric acid, periodic acid, hydrogen peroxide) is to convert I₂ into a more potent electrophilic iodine species, such as I⁺. rsc.org Performing the reaction in an acidic medium is often necessary to protonate the pyridine nitrogen, which prevents it from reacting with the iodine and deactivating the ring. rsc.org
Table 4: Reagent Systems for Direct Aromatic Iodination
| Iodinating Agent | Oxidizing Agent | Medium | Comments | Reference |
|---|---|---|---|---|
| Iodine (I₂) | Periodic Acid (HIO₄) | Acetic Acid/Sulfuric Acid | Classic method for activated aromatics. | rsc.org |
| Iodine (I₂) | Nitric Acid / Sulfuric Acid | Acidic | Strong oxidizing conditions. | rsc.org |
| 1-Butyl-3-methylpyridinium dichloroiodate | None (Reagent is also solvent) | Solvent-free | Recyclable ionic liquid iodinating reagent. | rsc.org |
An alternative and highly regioselective method for introducing iodine is through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. frontiersin.orgmanac-inc.co.jp This strategy involves the conversion of a more readily available aryl bromide or chloride into the corresponding aryl iodide. gla.ac.ukfrontiersin.org For the synthesis of this compound, this would typically start with a 4-amino-5-bromonicotinic acid or 4-amino-5-chloronicotinic acid derivative.
The reaction is carried out by treating the halo-precursor with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). manac-inc.co.jp For aryl halides, the reaction often requires a catalyst to proceed efficiently. gla.ac.ukfrontiersin.org Copper(I) salts, particularly copper(I) iodide (CuI), in the presence of a suitable ligand, have proven to be highly effective in catalyzing this transformation on a wide range of aryl and heteroaryl bromides. gla.ac.ukfrontiersin.orgnih.gov This method provides excellent control over the position of iodination, as the iodine atom is introduced precisely at the location of the pre-existing halogen. vulcanchem.com
Table 5: Conditions for Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)
| Substrate | Iodine Source | Catalyst System | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) / Diamine Ligand | Dioxane | 110 °C | gla.ac.ukfrontiersin.org |
| Aryl Bromide | Potassium Iodide (KI) | Copper(I) Iodide (CuI) | Hexamethylphosphoramide (HMPA) | High Temperature | gla.ac.uk |
| 6-Bromo-4-methylnicotinic acid | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) | DMF | 120 °C | vulcanchem.com |
Electrophilic Iodination Techniques Employing Specific Iodinating Reagents (e.g., KICl₂, KI/KIO₃)
The introduction of an iodine atom onto an aromatic ring, such as the pyridine core of nicotinic acid derivatives, is often achieved through electrophilic iodination. This method involves the use of an iodinating agent that can generate a positively charged iodine species (an electrophile), which then attacks the electron-rich aromatic ring. The reactivity of the aromatic substrate and the specific iodinating reagent employed are crucial factors in the success of the reaction.
Commonly used iodinating reagents for such transformations include potassium dichloroiodate (KICl₂) and a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO₃). These reagents are effective in producing the necessary electrophilic iodine species for the iodination of various aromatic compounds. For instance, the reaction of 5-aminoisophthalic acid with KI and an oxidizing agent like KIO₃ can lead to the formation of iodinated products. google.com Similarly, KICl₂, generated from the reaction of ICl with KCl, has been utilized as an iodinating reagent for the synthesis of compounds like 5-amino-2,4,6-triiodoisophthalic acid. google.com
The general mechanism for electrophilic iodination involves the in-situ generation of an electrophilic iodine species. For example, in the KI/KIO₃ system, the iodate ion oxidizes the iodide ion in an acidic medium to produce iodine, which can then act as the electrophile. The reaction conditions, such as solvent and temperature, are optimized to ensure high yield and selectivity of the desired iodinated product.
Total Synthesis Pathways of this compound
The complete synthesis of this compound can be approached from various starting materials, each with its own set of reaction steps and strategic considerations.
Synthesis from Substituted Pyridine Precursors (e.g., involving specific picoline derivatives)
One synthetic route to nicotinic acid derivatives involves the use of substituted pyridines, such as picolines (methylpyridines), as starting materials. For example, 2,5-dibromo-3-picoline can be a precursor for the synthesis of 2-bromo-5-iodonicotinic acid. nih.gov The synthesis involves treating the picoline derivative with an organometallic reagent like i-propylmagnesium chloride in the presence of iodine, followed by oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate (B83412) (KMnO₄). nih.gov This multi-step process demonstrates how a simple substituted pyridine can be elaborated into a more complex nicotinic acid derivative.
Derivatization from Simpler Nicotinic Acid Analogues
Another strategy for the synthesis of this compound is to start from a simpler, readily available nicotinic acid analogue and introduce the required functional groups in a stepwise manner. A notable example is the synthesis of 4-aminonicotinic acid from isoquinoline. researchgate.net This process involves the oxidative cleavage of the isoquinoline ring to form 3,4-pyridinedicarboxylic acid. researchgate.net This intermediate is then converted to its anhydride, which undergoes ammonolysis and a Hofmann rearrangement to introduce the amino group at the 4-position, ultimately yielding 4-aminonicotinic acid. researchgate.net Although this method does not directly produce the iodinated compound, the resulting 4-aminonicotinic acid is a key intermediate that can subsequently be iodinated to afford the target molecule.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. acs.orgresearchgate.netsemanticscholar.orgresearchgate.net These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. acs.orgrsc.org In the context of synthesizing this compound and its derivatives, several green chemistry strategies can be considered.
One key principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org This can be achieved by designing synthetic routes that minimize the formation of byproducts. The use of catalytic reagents is another cornerstone of green chemistry, as catalysts can increase reaction efficiency and reduce the need for stoichiometric reagents that generate more waste. acs.orgresearchgate.net
Furthermore, the choice of solvents is a critical aspect of green synthesis. semanticscholar.org Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or even conducting reactions in a solvent-free manner, can significantly reduce the environmental footprint of a chemical process. semanticscholar.orgresearchgate.net For instance, the use of water as a solvent in certain iodination reactions has been reported. mdpi.com The development of synthetic pathways that adhere to these green chemistry principles is an ongoing area of research with the goal of making the production of valuable chemical compounds more sustainable. diva-portal.orgunibo.it
Synthesis of Complex Derivatives Incorporating this compound Moieties
The carboxylic acid and amino groups of this compound provide versatile handles for the synthesis of more complex derivatives, such as amides and hydrazides. These derivatives are often sought after for their potential biological activities.
Formation of Amides and Hydrazides from the Carboxylic Acid Group
The carboxylic acid functional group of this compound can be readily converted into amides and hydrazides. Amide formation typically involves the reaction of the carboxylic acid with an amine. libretexts.orgorganic-chemistry.org This reaction can be facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride. The acid chloride is then reacted with an amine to form the corresponding amide. google.com Various coupling reagents can also be employed to promote amide bond formation directly from the carboxylic acid and amine, often under mild conditions. organic-chemistry.orgbeilstein-journals.org
Similarly, hydrazides are synthesized by reacting the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate (B1144303). mdpi.commdpi.comnih.gov This reaction is a common method for preparing hydrazides, which are themselves valuable intermediates for the synthesis of a variety of heterocyclic compounds. mdpi.comresearchgate.net The reaction conditions for hydrazide formation are generally straightforward, often involving refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. mdpi.comnih.gov
The table below summarizes the synthesis of amides and hydrazides from carboxylic acids.
| Derivative | Reagents and Conditions |
| Amide | Carboxylic acid, Amine, Coupling agent (e.g., HATU, TBTU), or conversion to acid chloride followed by reaction with amine. google.combeilstein-journals.org |
| Hydrazide | Carboxylic acid ester, Hydrazine hydrate, Reflux in a solvent like ethanol. mdpi.commdpi.comnih.gov |
Cyclization Reactions Involving the Amino and Carboxylic Acid Functions
The vicinal arrangement of the amino and carboxylic acid groups on the pyridine ring of this compound presents a reactive scaffold for intramolecular cyclization, leading to the formation of fused heterocyclic systems such as pyrido-oxazinones. While direct studies on this compound are limited, the reactivity can be inferred from analogous structures like ortho-amino aromatic carboxylic acids.
The general principle involves the activation of the carboxylic acid, followed by nucleophilic attack from the adjacent amino group to close the ring. For instance, research on 2-aminonicotinic acid, an isomer of the title compound, has shown that it can undergo an unwanted cyclization reaction to form 3-azaisatoic anhydride upon activation with 1,1'-Carbonyldiimidazole (CDI). biorxiv.org This highlights the inherent propensity of the o-aminopyridine carboxylic acid motif to cyclize.
The synthesis of pyrido-oxazinone structures is a well-established field, often involving condensation and cyclization reactions. researchgate.netontosight.ai These methods typically rely on the reaction of an o-aminopyridine carboxylic acid derivative with a suitable coupling partner or the intramolecular cyclization of a pre-formed intermediate. nih.govtandfonline.comtandfonline.com The formation of the oxazinone ring is achieved by creating an ester or amide linkage that subsequently undergoes ring closure. For this compound, this could be envisioned by reaction with phosgene (B1210022) or a chloroformate to form an intermediate N-carboxyanhydride, which is a common strategy for forming such fused systems. The resulting pyrido[4,3-d] ontosight.aiCurrent time information in Bangalore, IN.oxazin-4-one scaffold would retain the iodine atom at the 7-position, making it a valuable intermediate for further functionalization, for example, through cross-coupling reactions.
A study by Nishiwaki et al. demonstrated that bicyclic pyridines could be synthesized by leveraging the vicinal functionality of 4-aminopyridine-3-carboxylic acid derivatives, underscoring the synthetic utility of this arrangement. researchgate.netresearchgate.net Basic conditions, particularly with sodium hydride, were found to be effective for promoting such cyclizations. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen (C-N) bonds. libretexts.orgacsgcipr.org This reaction allows for the coupling of an amine with an aryl halide or sulfonate, and it is highly relevant for modifying derivatives of this compound. The amino group at the C-4 position of the pyridine ring can act as the nucleophilic partner in a Buchwald-Hartwig reaction, enabling its arylation or alkylation.
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the palladium center, and a base facilitates its deprotonation to form an amido-palladium complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org
The success of the reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Biaryl phosphine (B1218219) ligands, such as XPhos, BrettPhos, and BINAP, are commonly employed to facilitate the catalytic cycle. purdue.eduresearchgate.net The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). researchgate.net
This methodology has been successfully applied to a wide range of nitrogen-containing heterocycles. tandfonline.comacs.orgmit.edu For example, palladium-catalyzed amination has been used to synthesize various aminopyridines, aminoquinolines, and aminopyrimidines, demonstrating the broad utility of this reaction in heterocyclic chemistry. acs.orgmit.eduthieme-connect.de While 4-aminopyridine (B3432731) itself can sometimes be a challenging substrate, acs.orgmit.edu the principles are directly applicable to derivatives of this compound, providing a route to complex N-aryl or N-alkyl substituted pyridines.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | researchgate.net |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 100 | researchgate.net |
| [Pd(Allyl)Cl]₂ | XantPhos | DBU | DMF | 100 | chemrxiv.org |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 80-110 | tandfonline.com |
| Pd precatalyst (tBuBrettPhos) | tBuBrettPhos | LHMDS | THF | RT - 60 | acs.orgmit.edu |
Regioselective Synthesis of Unsymmetrically Substituted Pyridine Systems
The synthesis of polysubstituted pyridines with a defined substitution pattern is a significant challenge in organic chemistry due to the inherent reactivity patterns of the pyridine ring. nih.govnih.gov Direct functionalization of the pyridine core often leads to mixtures of regioisomers. rsc.orgwikipedia.org Therefore, developing regioselective methods is crucial for accessing specific, unsymmetrically substituted pyridine systems. Two primary strategies are employed: regioselective C-H functionalization of a simple pyridine or the use of a pre-functionalized pyridine building block.
A prime example of regioselective C-H functionalization is the Minisci reaction, a radical-based method for alkylating electron-deficient heterocycles like pyridine. wikipedia.org While powerful, the Minisci reaction on unsubstituted pyridine typically yields a mixture of C-2 and C-4 isomers. To overcome this, Baran and coworkers developed a strategy using a simple, removable blocking group derived from maleic acid. This group temporarily attaches to the pyridine nitrogen, forming a pyridinium (B92312) species that directs Minisci-type decarboxylative alkylation exclusively to the C-4 position. nih.govsemanticscholar.org After the C-4 functionalization, the blocking group is easily removed, providing clean access to 4-alkylated pyridines. nih.gov
Table 2: Conditions for Regioselective C-4 Alkylation via Minisci Reaction
| Substrate | Radical Source | Reagents | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pyridine-maleate adduct | Carboxylic Acid | AgNO₃ (cat.), (NH₄)₂S₂O₈ | DCE / H₂O | 50 | nih.govsemanticscholar.org |
An alternative and often more straightforward strategy for creating unsymmetrically substituted pyridines is to start with a pre-functionalized building block where the desired substituents are already in place. This compound is an exemplary scaffold for this approach. With defined amino, iodo, and carboxylic acid groups at the C-4, C-5, and C-3 positions, respectively, it serves as a versatile starting material. Each functional group can be selectively modified in subsequent synthetic steps. For instance, the carboxylic acid can be converted to an amide, the amino group can be arylated via Buchwald-Hartwig coupling, and the iodo group can participate in a variety of palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck) to introduce carbon-based substituents. This building block approach circumvents the challenges of regioselectivity associated with C-H activation and provides a reliable pathway to highly functionalized, unsymmetrical pyridine derivatives. rsc.orgscg.chnih.gov
Reactivity and Reaction Pathways of 4 Amino 5 Iodonicotinic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for transformations, enabling the synthesis of various derivatives such as esters, acyl halides, and anhydrides.
The carboxylic acid group of 4-amino-5-iodonicotinic acid can undergo esterification, a fundamental reaction in organic synthesis. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. pearson.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. organic-chemistry.orgmasterorganicchemistry.com
Table 1: Examples of Esterification Reactions
| Mame | Reactants | Reagents | Product |
|---|---|---|---|
| Methanol | This compound | H₂SO₄ (catalyst) | Methyl 4-amino-5-iodonicotinate |
| Ethanol | This compound | H₂SO₄ (catalyst) | Ethyl 4-amino-5-iodonicotinate |
| Propanol | This compound | H₂SO₄ (catalyst) | Propyl 4-amino-5-iodonicotinate |
Carboxylic acids can be converted into more reactive acyl halides, which are valuable intermediates in the synthesis of esters, amides, and anhydrides. masterorganicchemistry.com A common reagent for this transformation is thionyl chloride (SOCl₂). masterorganicchemistry.comyoutube.comlibretexts.org The reaction of this compound with thionyl chloride replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 4-amino-5-iodonicotinoyl chloride. reddit.com
The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. libretexts.orglibretexts.org This is followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride on the carbonyl carbon. This process results in the formation of the acyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comyoutube.com The formation of these gaseous byproducts helps to drive the reaction to completion.
Table 2: Acyl Halide Formation
| Reactant | Reagent | Product | Byproducts |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 4-Amino-5-iodonicotinoyl chloride | SO₂, HCl |
Acid anhydrides are another important class of carboxylic acid derivatives. Symmetrical anhydrides can be synthesized from this compound through a couple of primary methods. One approach involves the dehydration of two molecules of the carboxylic acid, often requiring high temperatures and a dehydrating agent. youtube.com
A more common and milder method involves the reaction of an acyl chloride with a carboxylate salt. youtube.com In this case, 4-amino-5-iodonicotinoyl chloride would be reacted with the carboxylate salt of this compound (e.g., sodium 4-amino-5-iodonicotinate). This nucleophilic acyl substitution reaction yields the symmetric anhydride (B1165640), (4-amino-5-iodonicotinic) anhydride. Mixed anhydrides can also be formed by reacting the acyl chloride with a salt of a different carboxylic acid. thieme-connect.de
Table 3: Synthesis of (4-Amino-5-iodonicotinic) Anhydride
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 4-Amino-5-iodonicotinoyl chloride | Sodium 4-amino-5-iodonicotinate | (4-Amino-5-iodonicotinic) anhydride |
Reactions of the Amino Group
The primary amino group on the pyridine (B92270) ring is nucleophilic and can participate in a range of reactions, including acylation and condensation with carbonyl compounds.
The amino group of this compound can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group to the nitrogen atom, forming an amide linkage.
A specific example is N-trifluoroacetylation, which is the introduction of a trifluoroacetyl group (-COCF₃). This can be achieved using reagents like trifluoroacetic anhydride or ethyl trifluoroacetate. google.com The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the trifluoroacetylating agent. nih.gov This transformation is often used to protect the amino group during subsequent reactions. nih.gov
Table 4: N-Acylation of this compound
| Acylating Agent | Product |
|---|---|
| Acetyl chloride | 4-(Acetylamino)-5-iodonicotinic acid |
| Trifluoroacetic anhydride | 4-(Trifluoroacetylamino)-5-iodonicotinic acid |
| Benzoyl chloride | 4-(Benzoylamino)-5-iodonicotinic acid |
The primary amino group of this compound can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.comresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. openstax.orglibretexts.org Subsequent dehydration, facilitated by the acid catalyst, leads to the formation of the carbon-nitrogen double bond characteristic of an imine. libretexts.orgopenstax.orglibretexts.org
The reaction is reversible and the pH needs to be carefully controlled; it is generally most effective in a mildly acidic environment (around pH 5). libretexts.org A wide variety of aldehydes and ketones can be used, leading to a diverse range of Schiff base derivatives of this compound. youtube.comreddit.com
Table 5: Formation of Schiff Bases
| Carbonyl Compound | Product (Schiff Base) |
|---|---|
| Benzaldehyde | 4-((Benzylideneamino)-5-iodonicotinic acid) |
| Acetone | 4-((Propan-2-ylidene)amino)-5-iodonicotinic acid |
| Cyclohexanone | 4-((Cyclohexylideneamino)-5-iodonicotinic acid) |
Nucleophilic Attack and Condensation Reactions
The chemical structure of this compound incorporates two key functional groups that dictate its reactivity in nucleophilic and condensation reactions: an amino group (-NH2) and a carboxylic acid group (-COOH). These groups are attached to a pyridine ring, which influences their chemical properties.
The amino group at the 4-position possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to attack electrophilic centers. The reactivity of this amino group is modulated by the electronic effects of the pyridine ring and the other substituents. For instance, the amino group can react with alkyl halides in alkylation reactions.
Condensation reactions are a significant pathway for this molecule, primarily involving the carboxylic acid group and the amino group. libretexts.org In a condensation reaction, two molecules combine to form a larger molecule, typically with the elimination of a small molecule like water. libretexts.org When the amino group of one molecule of this compound reacts with the carboxylic acid group of another, an amide bond is formed, leading to the creation of a dipeptide-like structure and the release of a water molecule. chemistrytalk.orgunizin.org This process is fundamental in the synthesis of polyamides and peptides. libretexts.orgunizin.org
Furthermore, the carboxylic acid can undergo esterification, a specific type of condensation reaction, when reacted with an alcohol in the presence of an acid catalyst. libretexts.org This results in the formation of an ester and water. libretexts.org Similarly, the reaction of the carboxylic acid with ammonia (B1221849) or another amine leads to the formation of an amide, a reaction known as amidation. libretexts.org These reactions are crucial for creating various derivatives and larger molecular structures.
Reactivity of the Iodine Substituent
The iodine atom at the 5-position of the pyridine ring is a key site of reactivity, enabling a variety of synthetic transformations. The carbon-iodine (C-I) bond's characteristics allow for its participation in nucleophilic displacement, reductive dehalogenation, and, most significantly, metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement of Iodine
Nucleophilic aromatic substitution (SNAr) on an aryl iodide involves the replacement of the iodine atom by a nucleophile. fiveable.me Generally, for SNAr reactions to occur on an aromatic ring, the ring must be "activated" by the presence of strong electron-withdrawing groups. rsc.org The iodine atom itself is an excellent leaving group, which facilitates this type of reaction. fiveable.me
Reductive Dehalogenation Pathways
Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this would mean the conversion of the C-I bond to a C-H bond, yielding 4-aminonicotinic acid. This transformation can be achieved through various methods, including metal-mediated reductions and radical-induced pathways. acs.org
Advanced reduction processes (ARPs) have been shown to be effective for dehalogenating halogenated organic compounds. engineering.org.cn These methods can utilize potent reducing agents, such as the carbon dioxide radical anion (CO₂·⁻), to achieve efficient dehalogenation. engineering.org.cn Such processes are significant not only for synthetic purposes but also in the context of detoxification and degradation of halogenated environmental contaminants. engineering.org.cn
Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond
The iodine substituent makes this compound an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.
Commonly employed transition metals for these transformations include palladium, copper, and iron. beilstein-journals.orgnih.gov
Palladium-catalyzed reactions : Reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings are foundational in modern organic synthesis for forming C-C bonds. beilstein-journals.org
Copper-catalyzed reactions : Copper catalysts are frequently used for Ullmann-type reactions, which can form C-N, C-O, and C-S bonds by coupling the aryl iodide with amines, alcohols, or thiols, respectively. beilstein-journals.org
Iron-catalyzed reactions : Iron offers a less toxic and more abundant alternative to palladium and copper for catalyzing oxidative cross-coupling reactions. nih.gov
Below is a table summarizing some key metal-catalyzed cross-coupling reactions applicable to aryl iodides.
| Reaction Name | Catalyst Type | Bond Formed | Reactant Partner |
| Suzuki-Miyaura Coupling | Palladium | C-C | Boronic acid/ester |
| Heck Coupling | Palladium | C-C | Alkene |
| Sonogashira Coupling | Palladium/Copper | C-C | Terminal alkyne |
| Buchwald-Hartwig Amination | Palladium | C-N | Amine |
| Ullmann Condensation | Copper | C-O, C-N, C-S | Alcohol, Amine, Thiol |
| Iron-Catalyzed Coupling | Iron | C-N, C-O | Amine, Phenol |
This table presents a general overview of common cross-coupling reactions.
Oxidative and Biotransformative Pathways for Halogenated Nicotinic Acids
Halogenated nicotinic acids can be metabolized and degraded through oxidative and biotransformative processes, often mediated by microorganisms. nih.gov The rate and pathway of this degradation are dependent on the nature and position of the substituents on the pyridine ring. nih.gov
Studies on the metabolism of various substituted pyridines by bacteria, such as Pseudomonas species, have shown that these microorganisms possess enzymes like dioxygenases that can hydroxylate the pyridine ring. nih.govrsc.org For example, research has indicated that the oxidation of halogenated nicotinic acids can occur, although the presence of a halogen can influence the metabolic route. nih.gov
Furthermore, the biological removal of iodine, known as deiodination, is a known biochemical reaction catalyzed by deiodinase enzymes, which are critical in thyroid hormone metabolism. nih.gov These enzymes perform a reductive elimination of iodine from aromatic rings, a process that can also be mimicked by synthetic compounds. nih.govnih.gov The degradation of halogenated compounds like this compound in biological systems is a key area of research for environmental remediation and understanding the metabolic fate of such molecules. udel.edunih.gov
Advanced Spectroscopic and Structural Characterization of 4 Amino 5 Iodonicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 4-Amino-5-iodonicotinic acid is expected to reveal two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂), the electron-withdrawing carboxylic acid group (-COOH), and the halogen iodine atom (-I).
The proton at the C2 position is anticipated to appear at the most downfield position due to its proximity to the electronegative nitrogen atom of the pyridine ring and the deshielding effect of the adjacent carboxylic acid group. The proton at the C6 position would likely resonate at a slightly lower chemical shift. The amino group at the C4 position will cause an upfield shift for the adjacent protons, but its effect will be counteracted by the other substituents. The presence of the amino group protons (-NH₂) would likely be observed as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds
| Compound | H2 (ppm) | H6 (ppm) | Other Protons (ppm) |
|---|---|---|---|
| This compound (Predicted) | ~8.5 - 8.7 | ~8.0 - 8.2 | -NH₂ (broad), -COOH (~13) |
| Nicotinic acid | 9.13 | 8.83 | 8.32 (H4), 7.58 (H5) |
Note: Predicted values are estimations based on substituent effects on the pyridine ring.
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are primarily influenced by the electronegativity of the substituents and the nature of the carbon atom (sp² hybridized).
The carbon of the carboxylic acid group (-COOH) is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (100-160 ppm). The carbon atom C5, bonded to the iodine, is expected to be significantly shifted upfield due to the "heavy atom effect". The C4 carbon, attached to the amino group, will also experience an upfield shift. The C2 and C6 carbons, adjacent to the ring nitrogen, will be deshielded and appear at lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | -COOH (ppm) |
|---|---|---|---|---|---|---|
| This compound (Predicted) | ~150-155 | ~125-130 | ~145-150 | ~90-95 | ~140-145 | ~168-172 |
| Nicotinic acid | 153.2 | 126.7 | 136.9 | 123.7 | 150.2 | 166.2 |
Note: Predicted values are estimations based on substituent effects on the pyridine ring.
Nitrogen (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, can provide valuable information about the electronic environment of the nitrogen atoms. For this compound, two signals would be expected: one for the pyridine ring nitrogen and another for the amino group nitrogen.
The chemical shift of the pyridine nitrogen is sensitive to substitution and protonation. The amino group nitrogen chemical shift would be influenced by hydrogen bonding and the electronic nature of the pyridine ring. The expected chemical shifts would be in the typical range for pyridine and aniline derivatives, respectively.
Phosphorus (³¹P) NMR spectroscopy is a powerful technique for the characterization of organophosphorus compounds. uni.luhmdb.ca This technique would be applicable to derivatives of this compound that incorporate a phosphorus-containing moiety, such as a phosphate (B84403) or phosphonate group. uni.luhmdb.ca The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR studies. hmdb.ca The chemical shift of the phosphorus atom would provide information about its oxidation state and the nature of the atoms bonded to it. researchgate.net
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C NMR signals and for elucidating the connectivity of atoms within a molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, an HSQC spectrum would show correlations between the signals of H2 and C2, and H6 and C6, confirming their direct attachment. researchgate.nethmdb.ca
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.nethmdb.ca An HMBC spectrum would be instrumental in confirming the substitution pattern on the pyridine ring by showing, for example, a correlation between the proton at C2 and the carbons at C3 and C4, as well as the carboxylic carbon.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule.
The FT-IR and Raman spectra of this compound would be characterized by vibrations corresponding to the pyridine ring, the carboxylic acid group, the amino group, and the carbon-iodine bond.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic acid) | Stretching | 2500-3300 (broad) |
| N-H (Amino) | Stretching | 3300-3500 |
| C=O (Carboxylic acid) | Stretching | 1700-1725 |
| C=C, C=N (Pyridine ring) | Stretching | 1400-1600 |
| C-N (Amino) | Stretching | 1250-1350 |
The O-H stretching of the carboxylic acid would appear as a very broad band in the FT-IR spectrum. The N-H stretching of the amino group would likely present as two distinct bands. The C=O stretching of the carboxylic acid would be a strong, sharp absorption. The pyridine ring vibrations would give rise to a series of characteristic bands in the fingerprint region. The C-I stretching vibration would be expected at a low frequency.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the carboxylic acid, the primary amine, the pyridine ring, and the carbon-iodine bond.
The vibrational modes of the peptide backbone and amino acid side groups produce characteristic bands in the 1700 cm⁻¹–1500 cm⁻¹ range. nih.gov For this compound, the spectrum would exhibit a broad peak in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with N-H stretching vibrations. The N-H stretching of the primary amino group typically appears as two distinct bands in the 3500-3300 cm⁻¹ range. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band around 1700-1680 cm⁻¹. Vibrations associated with the aromatic pyridine ring, including C=C and C=N stretching, would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the amino group and C-I stretching vibrations are expected at lower wavenumbers.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Stretch | Primary Amine |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid |
| 1700 - 1680 | C=O Stretch | Carboxylic Acid |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Pyridine Ring |
| 1300 - 1200 | C-N Stretch | Aromatic Amine |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in polarizability. It is particularly useful for analyzing molecular conformation and intermolecular bonding. nih.gov The Raman spectrum of this compound would be dominated by features from the aromatic pyridine ring, as aromatic amino acids provide overwhelmingly dominant features in Raman spectra. nih.gov
Key features in the Raman spectrum would include strong bands corresponding to the ring breathing modes of the substituted pyridine ring. The symmetric stretching of the carboxylate group (COO⁻), if the molecule exists in a zwitterionic form in the solid state, would also be a prominent feature. Other expected bands include those for C-H bending, C-N stretching, and the C-I stretching vibration. Compared to spectra of the compound in solution, spectra of the solid are invariably more complex and sharper. nih.gov
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |
| 1620 - 1580 | Ring Stretching | Pyridine Ring |
| 1400 - 1300 | Symmetric COO⁻ Stretch | Carboxylate |
| 1050 - 1000 | Ring Breathing Mode | Pyridine Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (~70 eV), leading to the formation of a molecular ion (M⁺) and numerous fragment ions. nih.gov This extensive fragmentation provides a characteristic "fingerprint" for the molecule, aiding in its structural elucidation. spectroscopyonline.com
For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Due to the presence of various functional groups, a complex fragmentation pattern is expected. Common fragmentation pathways for amino acids under EI-MS include the loss of the side chain or the cleavage of the C-terminal carboxylic acid group. nih.gov For this specific compound, prominent fragments would likely arise from:
Decarboxylation: Loss of the carboxyl group (COOH) as a radical, resulting in a fragment at [M-45]⁺.
Loss of Iodine: Cleavage of the C-I bond, resulting in a fragment at [M-127]⁺.
Ring Cleavage: Fragmentation of the pyridine ring structure.
Table 3: Predicted EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 264 | [C₆H₅IN₂O₂]⁺ | Molecular Ion |
| 219 | [C₆H₄IN₂]⁺ | COOH |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). researchgate.net This technique can distinguish between molecules that have the same nominal mass but different chemical formulas due to the mass defect of their constituent atoms. libretexts.org
The molecular formula of this compound is C₆H₅IN₂O₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O), the monoisotopic mass can be calculated with high precision. This exact mass allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential structures with the same integer mass. nih.gov The ability of HRMS to provide accurate mass measurements is essential for identifying unknown compounds and confirming the identity of synthesized molecules. youtube.com
Table 4: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅IN₂O₂ |
| Nominal Mass | 264 u |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, its application to polar and non-volatile compounds like amino acids is challenging. nih.govnih.gov Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability.
To facilitate analysis by GC-MS, a derivatization step is mandatory. nih.gov This process involves chemically modifying the polar functional groups (carboxylic acid and amine) to create a more volatile and thermally stable derivative. Common derivatization agents include silylating agents (e.g., TMS) or acylating agents. shimadzu.com Once derivatized, the compound can be separated on a GC column and subsequently analyzed by the mass spectrometer, providing information on its retention time and mass spectrum. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of polar, thermally labile, and high molecular weight compounds like this compound. nih.gov It allows for the analysis of underivatized amino acids, simplifying sample preparation. nih.govnih.gov
Several LC methods can be employed for separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating very polar compounds. nih.gov Reversed-phase chromatography can also be used, often with the addition of ion-pairing agents to the mobile phase to improve retention. researchgate.net
Following chromatographic separation, the compound is ionized, typically using soft ionization techniques like Electrospray Ionization (ESI), and detected by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.govyoutube.com
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy provides critical insights into the molecular orbital energies and the effects of substituents on the electronic structure of this compound. The presence of the pyridine ring, along with electron-donating (amino) and electron-withdrawing/heavy atom (iodo) substituents, results in a distinct electronic absorption profile.
The UV-Vis spectrum of this compound is primarily dictated by the π-electron system of the pyridine ring. While specific experimental data for this compound is not extensively reported, its spectral characteristics can be inferred from the parent compound, nicotinic acid, and the known effects of its substituents. Nicotinic acid itself displays absorption bands in the UV region. researchgate.net The introduction of an amino group (-NH2) at the 4-position and an iodine atom (-I) at the 5-position is expected to significantly modify this spectrum.
The amino group typically acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. This is due to the donation of its lone pair of electrons into the aromatic π-system, which generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. Conversely, the heavy iodine atom can also influence the electronic transitions, including promoting intersystem crossing. The combined electronic effects and potential for intramolecular charge transfer between the donor amino group and the acceptor carboxyl group, mediated by the pyridine ring, would likely result in absorption bands at longer wavelengths compared to unsubstituted nicotinic acid.
Electronic absorption spectroscopy measures the transitions between electronic energy levels within the molecule. For this compound, the key transitions are the π→π* and n→π* transitions associated with the pyridine ring. The π→π* transitions, which are typically high-energy and high-intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital; these are generally of lower intensity and can be sensitive to solvent polarity. researchgate.net
Computational studies on related molecules like pyridine show that solvent interactions, particularly hydrogen bonding, can cause a hypsochromic (blue) shift in the n→π* transition. nih.govresearchgate.net For this compound, the electronic landscape is further complicated by the amino and iodo substituents. The interplay of these groups affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy required for electronic excitation and the resulting absorption wavelengths.
Table 1: Comparison of Experimental UV Absorption Maxima for Nicotinic Acid and Expected Characteristics for this compound
| Compound | Solvent | Absorption Maxima (λmax) | Expected Characteristics for this compound |
|---|---|---|---|
| Nicotinic Acid | Methanol | ~262 nm researchgate.net | Bathochromic (red) shift due to -NH2 and -I substituents. |
| Nicotinic Acid | Ethanol | ~263 nm researchgate.net | Increased molar absorptivity (hyperchromic effect) possible. |
| Nicotinic Acid | Dioxane | ~261 nm researchgate.net | Absorption profile sensitive to solvent polarity and hydrogen bonding capability. |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystal, providing detailed information on molecular geometry, conformation, and the interactions that form the crystal lattice.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the molecular geometry can be predicted based on analogous structures. The core of the molecule is the planar pyridine ring. The carboxylic acid group is also typically planar, though it may be twisted relative to the pyridine ring. Bond lengths and angles would be consistent with those observed in other substituted pyridine carboxylic acids. For instance, the crystal structure of an isomer, 2-amino-5-carboxypyridin-1-ium iodide, shows the expected planarity of the cation. researchgate.net The C-I bond length would be a key parameter, reflecting the covalent interaction between the pyridine ring and the iodine atom.
Table 2: Typical Crystallographic Parameters for Related Pyridine Carboxylic Acid Derivatives
| Parameter | Example Compound (Isomer Salt) | Data |
|---|---|---|
| Crystal System | 2-amino-5-carboxypyridin-1-ium iodide monohydrate researchgate.net | Monoclinic |
| Space Group | 2-amino-5-carboxypyridin-1-ium iodide monohydrate researchgate.net | P21/c |
| a (Å) | 2-amino-5-carboxypyridin-1-ium iodide monohydrate researchgate.net | 9.3654(2) |
| b (Å) | 2-amino-5-carboxypyridin-1-ium iodide monohydrate researchgate.net | 8.0312(2) |
| c (Å) | 2-amino-5-carboxypyridin-1-ium iodide monohydrate researchgate.net | 12.7668(3) |
| β (°) | 2-amino-5-carboxypyridin-1-ium iodide monohydrate researchgate.net | 107.825(1) |
| Volume (ų) | 2-amino-5-carboxypyridin-1-ium iodide monohydrate researchgate.net | 914.16(4) |
| Z | 2-amino-5-carboxypyridin-1-ium iodide monohydrate researchgate.net | 4 |
The solid-state structure of this compound is stabilized by a variety of non-covalent interactions that dictate the crystal packing.
Hydrogen Bonding : This is expected to be a dominant interaction. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), allowing for the formation of strong O-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule or the formation of O-H···O hydrogen-bonded dimers between two carboxylic acid groups. fip.orgnih.gov Furthermore, the amino group (-NH2) provides two N-H donor sites, capable of forming N-H···O or N-H···N hydrogen bonds, thus creating a robust, multidimensional network. libretexts.org
Halogen Bonding : The iodine atom on the pyridine ring is a key participant in halogen bonding. nih.gov This interaction occurs between the region of positive electrostatic potential on the iodine atom (the σ-hole) and a Lewis basic site, such as the oxygen of a carboxylate group or the nitrogen of a pyridine ring or amino group on a neighboring molecule. chemistryviews.orgacs.org This directional interaction, typically denoted as C-I···O or C-I···N, is a significant force in crystal engineering, with iodine forming the strongest halogen bonds among the halogens. nih.govnih.gov
π-π Stacking : The planar, electron-rich pyridine rings can interact through π-π stacking. These interactions, resulting from the overlap of π-orbitals between parallel or offset rings, contribute significantly to the cohesive energy of the crystal. acs.org
While specific co-crystallization studies of this compound with amino acids have not been reported, the molecule is an excellent candidate for co-crystal design. Co-crystals are multi-component solids where components interact via non-covalent bonds. researchgate.net
The design of co-crystals relies on the predictable formation of intermolecular synthons. This compound possesses both a carboxylic acid and a pyridine nitrogen, making the formation of the highly reliable and robust carboxylic acid-pyridine heterosynthon (an O-H···N hydrogen bond) a primary strategy in co-crystal formation. nih.gov
Amino acids are particularly attractive co-formers as they are biocompatible and contain both hydrogen bond donating (ammonium) and accepting (carboxylate) groups within their zwitterionic form. semanticscholar.orgnih.gov A co-crystal between this compound and an amino acid could be formed through several potential hydrogen bonding motifs, including:
An O-H(acid)···O(carboxylate) interaction between the nicotinic acid derivative and the amino acid.
An N-H(amino acid)···N(pyridine) interaction.
An N-H(amino acid)···O(acid) interaction.
The presence of multiple functional groups on both the target molecule and the amino acid co-former allows for the creation of complex and stable supramolecular architectures. nih.gov
Theoretical and Computational Investigations of 4 Amino 5 Iodonicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. Through methods like Density Functional Theory (DFT), it is possible to model the behavior of electrons within a molecule to derive its properties. Such studies offer a granular view of the electronic environment of 4-Amino-5-iodonicotinic acid.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is a widely used approach for calculating the molecular geometry and electronic properties of molecules. DFT studies would involve optimizing the geometry of this compound to find its most stable conformation (lowest energy state).
From this optimized structure, a variety of electronic properties can be determined:
Total Energy: An indicator of the molecule's stability.
Atomic Charges: Calculation of the charge distribution on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. nih.gov
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, visually identifying regions of positive and negative potential, which are crucial for understanding intermolecular interactions.
While specific DFT calculations for this compound are not available in the cited literature, such studies on similar amino- and carboxyl-substituted aromatic compounds confirm that these methods provide reliable predictions of molecular structure and electronic characteristics. researchgate.net
Frontier Molecular Orbital Analysis (HOMO-LUMO energy levels and spatial distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: The innermost orbital devoid of electrons, which acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, which are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring, representing the sites for nucleophilic attack. The specific energy values and spatial distributions would require dedicated DFT calculations.
Table 1: Conceptual Frontier Molecular Orbital Properties This table is based on general principles of FMO theory as applied to the structure of this compound, not on specific computational results.
| Parameter | Description | Expected Influence on this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high due to the electron-donating amino group. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low due to the electron-withdrawing carboxylic acid and iodo groups. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Determines chemical reactivity and the energy required for electronic excitation. |
Prediction of Vibrational Wavenumbers and Force Constants
Computational methods can predict the vibrational spectrum (e.g., Infrared and Raman spectra) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies (wavenumbers) and their corresponding normal modes. These calculated frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net
The force constants of the bonds can also be derived, which quantify the bond's stiffness. researchgate.net For this compound, these calculations would predict characteristic vibrational frequencies for functional groups such as:
N-H stretching and bending of the amino group.
O-H stretching of the carboxylic acid.
C=O stretching of the carboxyl group.
C-I stretching.
Vibrations associated with the pyridine ring.
These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.
Electronic Delocalization Analysis (e.g., Natural Bond Orbital (NBO) theory)
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. frontiersin.org It examines the electron density to describe the Lewis-like bonding pattern of electron pairs in localized orbitals. researchgate.net NBO analysis provides insights into:
Hybridization: The type of hybrid orbitals used in bonding.
Donor-Acceptor Interactions: It quantifies the delocalization of electrons from a filled "donor" orbital (like a lone pair or a bonding orbital) to an empty "acceptor" orbital (like an antibonding orbital). nih.gov
Stabilization Energy (E2): The energy associated with these donor-acceptor interactions is calculated, indicating the strength of the electronic delocalization. A higher E2 value signifies a stronger interaction. frontiersin.org
In this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair from the amino group into the antibonding orbitals of the pyridine ring, as well as electronic interactions involving the iodo and carboxylic acid substituents.
Quantum Theory of Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, developed by Richard Bader, provides a method to partition a molecule's electron density into atomic basins. frontiersin.org This allows for the definition of atoms and the chemical bonds between them based on the topology of the electron density. researchgate.net
Key aspects of AIM analysis include locating Bond Critical Points (BCPs)—points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide a detailed description of the nature of the chemical bond:
Electron Density (ρ): The value of ρ at the BCP correlates with the bond order; a higher value suggests a stronger bond.
Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) is characteristic of shared interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), where electron density is depleted in the internuclear region. nih.gov
For this compound, AIM analysis could be used to characterize the covalent bonds within the pyridine ring and to the substituents, as well as potential intramolecular hydrogen bonds, for instance, between the amino group and the carboxylic acid.
Molecular Modeling and Simulation Studies
While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and simulation studies, such as molecular dynamics (MD), investigate the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This can reveal:
Conformational Preferences: The different shapes the molecule can adopt and their relative stabilities.
Solvation Effects: How the molecule interacts with and is stabilized by surrounding solvent molecules.
Binding Interactions: If studying the molecule as a ligand, MD simulations can explore its binding mode and stability within the active site of a protein.
Specific molecular dynamics simulations for this compound were not found in the search results. However, this technique is a standard tool for studying how molecules of this type behave in complex biological systems.
Conformational Analysis and Energy Landscapes
There is no published research detailing the conformational analysis of this compound. Studies of this nature would typically involve the use of computational chemistry methods, such as Density Functional Theory (DFT), to identify stable conformers and map the potential energy surface of the molecule. This analysis would provide insights into the rotational barriers around single bonds and the preferred three-dimensional arrangements of the amino, iodo, and carboxylic acid functional groups. Without such studies, no data on the relative energies of different conformations or the energy landscapes can be provided.
Predicting Molecular Interactions
Specific predictions of the molecular interactions involving this compound are not available in the scientific literature. Predictive studies would typically explore potential hydrogen bonding, halogen bonding, and stacking interactions with other molecules or within a crystal lattice. These interactions are crucial for understanding the compound's behavior in various chemical and biological environments. The amino and carboxylic acid groups would be expected to participate in hydrogen bonding, while the iodine atom could engage in halogen bonding. However, without dedicated computational modeling, the specific geometries and energies of these potential interactions remain undetermined.
Due to the absence of specific research on this compound, no data tables can be generated.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information to generate a detailed article on the applications of “this compound” according to the provided outline.
The functional groups present on this compound—an amino group, an iodo group, and a carboxylic acid on a pyridine ring—suggest it is a potentially valuable and versatile building block in synthetic chemistry. The iodo group is well-suited for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new carbon-carbon bonds, while the amino and carboxylic acid groups are ideal for forming amide bonds, making it a candidate for incorporation into larger molecules like peptide analogues.
However, specific published research detailing its use as a key intermediate for advanced pyridine-containing heterocycles, a building block for complex polycyclic systems, or its incorporation into peptide analogues, bioconjugates, and functionalized materials could not be located. Furthermore, no information was found regarding its application in asymmetric synthesis.
To ensure the content is scientifically accurate and strictly avoids speculation, the article cannot be written as requested without supporting research findings. The existing search results discuss the synthesis and applications of related but distinct compounds, or provide general methodologies that, while theoretically applicable, have not been specifically demonstrated with this compound in the available literature.
Advanced Analytical Methodologies for 4 Amino 5 Iodonicotinic Acid Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of mixtures into their individual components. crsubscription.com For a compound like 4-Amino-5-iodonicotinic acid, which possesses both amino and carboxylic acid functional groups, several chromatographic techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally unstable compounds. who.int Given the structure of this compound, HPLC is an ideal method for its analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used HPLC mode where the stationary phase is nonpolar and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For amino acids, RP-HPLC is a common analytical choice, often requiring pre-column derivatization to enhance retention and detection. nih.govsemanticscholar.org
A typical RP-HPLC setup for the analysis of a compound like this compound would involve a C18 column. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in this compound is expected to absorb UV light.
Table 1: Illustrative RP-HPLC Parameters for Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1 M Phosphate (B84403) Buffer, pH 6.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 0-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
This table presents a general set of starting conditions for the analysis of amino acids by RP-HPLC and would require optimization for this compound.
Detailed research findings on the direct RP-HPLC analysis of this compound are not extensively published, but the principles of amino acid analysis provide a strong foundation for method development. nih.gov The presence of the iodine atom may influence its retention behavior compared to its non-iodinated counterpart, 4-aminonicotinic acid.
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. iajps.com This technique is particularly effective for separating charged molecules like amino acids. who.int Since this compound is an amino acid, it possesses both a basic amino group and an acidic carboxyl group, making it amphoteric. Its net charge is dependent on the pH of the mobile phase.
In IEC, the stationary phase is a resin that has charged functional groups. For the separation of amino acids, either cation-exchange or anion-exchange chromatography can be used. iajps.com In cation-exchange chromatography, the stationary phase is negatively charged, and positively charged analytes (cations) are retained. Conversely, in anion-exchange chromatography, the stationary phase is positively charged, retaining negatively charged analytes (anions). The elution of the bound analytes is typically achieved by changing the pH or the ionic strength of the mobile phase. 193.16.218
Table 2: General Ion-Exchange Chromatography Parameters for Amino Acid Separation
| Parameter | Cation-Exchange | Anion-Exchange |
|---|---|---|
| Stationary Phase | Sulfonated Polystyrene Resin | Quaternary Ammonium (B1175870) Polystyrene Resin |
| Mobile Phase | Acidic Buffers (e.g., Citrate, Acetate) | Basic Buffers (e.g., Borate, Phosphate) |
| Elution | Increasing pH or Salt Concentration | Decreasing pH or Salt Concentration |
| Detection | Post-column derivatization with Ninhydrin (570 nm) | Post-column derivatization with Ninhydrin (570 nm) |
This table outlines typical conditions for ion-exchange chromatography of amino acids. Specific conditions for this compound would need to be empirically determined.
Ion-exchange chromatography is a robust and reproducible method for amino acid analysis and is considered a classical technique in this field. who.intnih.gov
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. Amino acids, including this compound, are generally non-volatile due to their zwitterionic nature at physiological pH. Therefore, they must be chemically modified through derivatization to increase their volatility before GC analysis. nih.gov
The derivatization process typically involves converting the polar amino and carboxyl groups into less polar, more volatile functional groups. Common derivatization approaches for amino acids include esterification of the carboxyl group followed by acylation of the amino group. The resulting derivatives can then be separated on a GC column, often a capillary column with a nonpolar stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A study on the GC analysis of iodinated derivatives of aromatic amines suggests that GC-MS can be a highly sensitive method for such compounds. nih.govresearchgate.net
Table 3: Representative GC Conditions for Derivatized Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
These are generalized GC parameters and would need to be optimized for the specific derivative of this compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. crsubscription.com For amino acids, TLC is a valuable qualitative tool. iitg.ac.in The stationary phase is typically a polar adsorbent like silica gel or cellulose coated on a glass or aluminum plate. The mobile phase is a solvent or a mixture of solvents that moves up the plate by capillary action. chemguide.co.uk
The separation in TLC is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. crsubscription.com For a polar compound like this compound, a polar stationary phase such as silica gel would be appropriate. The mobile phase would be a solvent system of intermediate polarity to allow for the migration of the compound up the plate. Since amino acids are typically colorless, a visualization agent is required to detect the separated spots. Ninhydrin is a common reagent used for this purpose, which reacts with the amino group to produce a colored product, usually purple or yellow. iitg.ac.inchemguide.co.uk
Table 4: Typical TLC System for Amino Acid Separation
| Component | Description |
|---|---|
| Stationary Phase | Silica Gel G on glass plates |
| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) |
| Visualization | Ninhydrin spray (0.2% in ethanol) followed by heating |
This table provides a common TLC system for amino acid analysis that could be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Derivatization Techniques for Enhanced Detection and Separation
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique. chromatographyonline.com For amino acids like this compound, derivatization is often employed to improve volatility for GC analysis or to enhance detection in HPLC. nih.govnih.gov
Several reagents are commonly used for the pre-column derivatization of amino acids in HPLC analysis. These reagents typically react with the primary or secondary amino group to attach a chromophore or fluorophore to the amino acid molecule, thereby increasing its detectability by UV-Visible or fluorescence detectors.
Common derivatizing agents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov
Dansyl chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives.
Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance.
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield highly fluorescent derivatives. nih.gov
For GC analysis, derivatization is essential to increase the volatility of amino acids. A two-step process is often used:
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or propyl ester) by reacting with an alcohol in the presence of an acidic catalyst.
Acylation: The amino group is then acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity and the compatibility with the chosen chromatographic system. chromatographyonline.com
Post-column Derivatization
In post-column derivatization, the analyte is separated in its native form on the chromatographic column and then mixed with a derivatizing reagent before reaching the detector. jasco-global.comaurigaresearch.com This technique is a powerful tool for enhancing the detection of compounds and can improve the limits of detection and quantification. actascientific.comactascientific.com It is often considered straightforward and can be easily automated. aurigaresearch.com
Ninhydrin: The reaction of amino acids with ninhydrin has long been the "gold standard" for amino acid analysis. researchgate.net Traditionally used with ion-exchange chromatography, ninhydrin reacts with most amino acids at elevated temperatures to produce a colored compound (Ruhemann's purple) that is detected by absorbance in the visible range (typically 570 nm for primary amines and 440 nm for secondary amines like proline). aurigaresearch.comresearchgate.net While robust and capable of detecting both primary and secondary amino acids, this method is time-consuming and requires high reaction temperatures. researchgate.netnih.gov
Dansyl Chloride: Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) reacts with primary and secondary amino groups under alkaline conditions to form highly fluorescent dansyl derivatives. actascientific.comnih.gov This method is widely accepted for research and can be used for both pre- and post-column derivatization. actascientific.comactascientific.com When used post-column, it offers sensitive fluorescence detection. The derivatization reaction can take 35 to 50 minutes to complete. actascientific.comactascientific.com
Automated Derivatization Procedures for High-Throughput Analysis
Automating the derivatization process is crucial for achieving high-throughput analysis and ensuring reproducibility. shimadzu.com Modern autosamplers can be programmed to perform complex pre-column derivatization procedures automatically. jascoinc.comshimadzu.com This involves aspirating the sample, derivatization reagents, and buffers, mixing them within the autosampler's needle or a reaction vial, and controlling the reaction time before injecting the final mixture onto the column. shimadzu.comyoutube.com
Hyphenated Analytical Techniques
Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex samples. For this compound, coupling liquid or gas chromatography with mass spectrometry provides high sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are central to modern analytical chemistry. nih.gov These techniques are frequently used for amino acid analysis, often in combination with pre-column derivatization. nih.govnih.gov Derivatization not only improves chromatographic separation on reverse-phase columns but can also enhance ionization efficiency in the mass spectrometer. researchgate.net
For example, the AccQ•Tag derivatization method has been successfully used in UHPLC-UV and targeted mass spectrometry analyses of amino acids in complex biological samples like serum and tears. nih.gov Similarly, derivatization with urea has been shown to be an effective and practical approach for LC-MS analysis. nih.gov The use of hydrophilic interaction liquid chromatography (HILIC) coupled to MS has also emerged as a method for analyzing underivatized amino acids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids. However, because amino acids are non-volatile and often thermally unstable, they must be chemically derivatized before GC analysis to increase their volatility. nih.govmdpi.com This conversion into lipophilic and thermally stable derivatives allows them to be analyzed in the gas phase. mdpi.com
The derivatization process is a mandatory step for GC-MS analysis of amino acids. nih.gov Various derivatization reagents and procedures are available to convert amino acids into volatile esters. This technique provides valuable data on the molecular masses and fragment ions of the analyzed compounds, which is used for their qualitative and quantitative identification. mdpi.com For iodinated aromatic amines, GC-MS and GC-MS/MS have been shown to be highly relevant for trace analysis in biological fluids. nih.gov
Quantitative Analysis Methods
Accurate quantitative analysis is essential in scientific research. For methods involving derivatization and hyphenated techniques, quantification is typically achieved using calibration curves generated from standards of known concentrations. The use of an internal standard, a compound with similar chemical properties to the analyte that is added to all samples and standards, is a common practice to correct for variations in sample preparation and instrument response. umich.edu
Method validation is a critical aspect of quantitative analysis. This process ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.com For example, in the development of a GC-MS method, specificity is determined by comparing the retention times of standard compounds against samples, while accuracy is often assessed through recovery studies using the method of standard additions. mdpi.com Precision is evaluated by analyzing replicate samples and is typically expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). actascientific.commdpi.com
Spectrophotometric Quantification
Spectrophotometric methods offer a foundational approach for the quantification of analytes based on their interaction with light. These techniques measure the absorbance of light by a substance at a specific wavelength, which is directly proportional to its concentration in a solution, as described by the Beer-Lambert law.
For the analysis of this compound, a UV-Vis spectrophotometer would be the instrument of choice. The initial step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound. This is achieved by scanning a solution of this compound across a range of ultraviolet and visible wavelengths. The λmax is the wavelength at which the compound exhibits the highest light absorption, and it is at this wavelength that subsequent measurements are made to ensure the highest sensitivity and accuracy.
A critical component of this quantification method is the creation of a calibration curve. This is generated by preparing a series of standard solutions of this compound at known concentrations. The absorbance of each standard is then measured at the predetermined λmax. By plotting absorbance versus concentration, a linear relationship should be observed, from which a regression equation can be derived. This equation allows for the determination of the concentration of this compound in an unknown sample by measuring its absorbance.
Hypothetical Data for Spectrophotometric Quantification of this compound
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | 0.150 |
| 2 | 0.305 |
| 5 | 0.752 |
| 10 | 1.510 |
| 20 | 2.998 |
Mass Spectrometric Quantification Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and selective, making it an invaluable tool for the quantification of compounds in complex mixtures. When coupled with a separation technique like liquid chromatography (LC), it becomes LC-MS, a method that provides both separation and identification/quantification capabilities.
For the quantification of this compound, an LC-MS/MS (tandem mass spectrometry) method would be highly effective. In this approach, the compound is first separated from other components in the sample by the LC system. The eluent from the LC column then enters the mass spectrometer's ion source, where the this compound molecules are ionized, typically through electrospray ionization (ESI).
The ionized molecules (precursor ions) are then selected in the first mass analyzer. These selected ions are fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. The transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte and is used for quantification in a mode known as multiple reaction monitoring (MRM). This high specificity minimizes interference from other substances in the sample matrix.
To ensure accuracy, an internal standard, a compound with similar chemical properties to the analyte but a different mass, is often used. The ratio of the analyte's signal to the internal standard's signal is used to construct a calibration curve and quantify the amount of this compound in the sample.
Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment ion |
| Collision Energy (eV) | Optimized for fragmentation |
| Dwell Time (ms) | 100 |
Note: The parameters in this table are hypothetical and would require experimental optimization for the specific analysis of this compound, as detailed research findings on its mass spectrometric quantification are not currently available in the public domain.
Q & A
Q. What are the optimal synthetic routes for 4-Amino-5-iodonicotinic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves iodination of 4-aminonicotinic acid derivatives under controlled conditions. Key steps include:
- Iodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) in acidic or neutral media.
- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the product.
- Purity Validation :
- Melting Point (mp) : Compare observed mp (e.g., 295–297°C for analogous compounds) with literature values .
- Chromatography : HPLC or TLC with UV detection to confirm homogeneity.
- Elemental Analysis : Verify C, H, N, and I content against theoretical values.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons and amino group signals (e.g., δ 6.8–8.2 ppm for pyridine ring protons).
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and iodinated carbon environments.
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic pattern for iodine (m/z 264.93 for ¹²⁷I).
Critical Tip : Cross-reference spectral data with structurally similar compounds (e.g., 4-iodoaniline, mp 61–63°C ) to resolve ambiguities.
Advanced Research Questions
Q. How should researchers design experiments to investigate the regioselectivity of iodination in aminonicotinic acid derivatives?
Methodological Answer: Apply the PICO framework to structure the study:
- Population (P) : Aminonicotinic acid derivatives.
- Intervention (I) : Varying iodination conditions (e.g., solvent polarity, temperature, catalyst).
- Comparison (C) : Regioselectivity outcomes (5-iodo vs. 3-iodo products).
- Outcome (O) : Quantify product ratios via HPLC or NMR integration.
Q. Experimental Design :
- Use kinetic studies to monitor reaction progress.
- Perform DFT calculations to compare activation energies for iodination at different positions.
- Validate with X-ray crystallography for unambiguous structural assignment .
Q. How can computational chemistry be integrated with experimental data to elucidate electronic effects of substituents in this compound?
Methodological Answer:
- Step 1 : Perform DFT Calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces (EPS) for amino and iodo groups.
- Predict NMR chemical shifts (via GIAO method) and compare with experimental data .
- Step 2 : Correlate computational results with experimental observations:
- Use IR/Raman spectroscopy to validate vibrational modes.
- Analyze Hammett constants (σ) to quantify substituent effects on reactivity.
Q. Example Workflow :
Optimize geometry computationally.
Calculate HOMO-LUMO gaps to assess electron-withdrawing/donating effects.
Compare with UV-Vis absorption spectra for π→π* transitions.
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for derivatives of this compound?
Methodological Answer:
- Data Triangulation :
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C-I vs. C-N distances) .
- Dynamic NMR : Detect tautomerism or conformational exchange in solution.
- Solid-State vs. Solution Data : Compare XRD with NMR/IR to identify polymorphism or solvent effects.
- Error Analysis : Quantify instrument precision (e.g., ±0.001 Å for XRD) and environmental factors (e.g., temperature during NMR acquisition) .
Case Study : If NMR suggests a planar structure but XRD shows distortion, re-examine sample purity or consider solvent interactions .
Q. What methodologies are recommended for stability studies of this compound under varying conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
